(3S)-3-Amino-3-(3,5-difluorophenyl)propanenitrile
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Overview
Description
(3S)-3-Amino-3-(3,5-difluorophenyl)propanenitrile is an organic compound that features an amino group, a difluorophenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3,5-difluorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzaldehyde and a suitable amine.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures and pressures, with the use of appropriate solvents and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3,5-difluorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3,5-difluorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-phenylpropanenitrile: Lacks the difluoro substitution on the phenyl ring.
(3S)-3-Amino-3-(4-fluorophenyl)propanenitrile: Contains a single fluorine substitution.
(3S)-3-Amino-3-(3,5-dichlorophenyl)propanenitrile: Contains chlorine substitutions instead of fluorine.
Uniqueness
(3S)-3-Amino-3-(3,5-difluorophenyl)propanenitrile is unique due to the presence of two fluorine atoms on the phenyl ring, which can influence its chemical reactivity, biological activity, and physical properties.
Properties
Molecular Formula |
C9H8F2N2 |
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Molecular Weight |
182.17 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3,5-difluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8F2N2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2/t9-/m0/s1 |
InChI Key |
FFVGEZOYAVLHJP-VIFPVBQESA-N |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)[C@H](CC#N)N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CC#N)N |
Origin of Product |
United States |
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